Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate
Description
Benzenesulfonyl fluoride derivatives are critical in biochemical and pharmacological research due to their role as enzyme inhibitors, particularly targeting serine proteases and oxidases. The compound "Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate" features a sulfonyl fluoride group (-SO₂F) attached to a benzene ring substituted with chlorine (at position 3), a hydroxyl group (at position 4), and a trichloroacetate moiety. This unique structure combines electron-withdrawing substituents (Cl, SO₂F) and a polar trichloroacetate group, which may enhance its reactivity and specificity in enzyme inhibition.
Properties
CAS No. |
23379-03-5 |
|---|---|
Molecular Formula |
C8H3Cl4FO4S |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
(2-chloro-4-fluorosulfonylphenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H3Cl4FO4S/c9-5-3-4(18(13,15)16)1-2-6(5)17-7(14)8(10,11)12/h1-3H |
InChI Key |
OCTQHHDGKHCYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sulfonylation | Reaction of substituted phenol with sulfuryl fluoride (SO2F2) or equivalent sulfonyl fluoride source under inert atmosphere | Formation of 3-chloro-4-hydroxybenzenesulfonyl fluoride intermediate |
| 2 | Chlorination | Use of selective chlorinating agents (e.g., N-chlorosuccinimide) at controlled temperature to introduce chlorine at 3-position | Regioselective chlorination without over-chlorination |
| 3 | Hydroxylation (if not present) | Hydroxylation via electrophilic substitution or protection/deprotection strategies | Ensures 4-hydroxy substitution |
| 4 | Esterification | Reaction with trichloroacetic acid or trichloroacetyl chloride in presence of base (e.g., pyridine) or acid catalyst | Formation of trichloroacetate ester on the hydroxy group |
| 5 | Purification | Crystallization or chromatographic techniques to isolate pure compound | High purity product suitable for research or industrial use |
Industrial Scale Preparation
On an industrial scale, these reactions are typically carried out in continuous flow reactors to improve safety and efficiency. Advanced purification methods such as fractional crystallization and distillation are employed to achieve pharmaceutical-grade purity. Reaction parameters such as temperature, pressure, and stoichiometry are tightly controlled.
Reaction Conditions and Catalysts
- Sulfonylation: Typically performed under anhydrous conditions using sulfuryl fluoride gas or sulfonyl chloride precursors with fluoride ion sources as catalysts.
- Chlorination: Mild chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are preferred to avoid over-chlorination.
- Esterification: Usually conducted in aprotic solvents (e.g., dichloromethane, tetrahydrofuran) with bases such as pyridine or triethylamine to neutralize generated HCl.
- Temperature: Ranges from 0 °C to reflux conditions depending on the step; low temperatures favor regioselectivity in chlorination.
- Purification: Recrystallization from solvents like ethanol or ethyl acetate; chromatographic purification is used for laboratory scale.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Values/Conditions | Comments |
|---|---|---|
| Solvent | Dichloromethane, THF, Ethyl acetate | Depends on reaction step |
| Temperature | 0–25 °C (chlorination), room temp to reflux (esterification) | Low temp for selectivity, higher for ester formation |
| Catalysts/Base | Pyridine, triethylamine, fluoride ion sources | Neutralize acids, promote substitution |
| Reaction Time | 1–24 hours | Varies by step and scale |
| Yield | 60–85% per step | Dependent on purity of reagents and control of conditions |
| Purification Method | Crystallization, chromatography | Ensures removal of side products |
Research Discoveries and Mechanistic Insights
- The sulfonyl fluoride group is highly reactive towards nucleophiles, enabling selective functionalization and making it a valuable intermediate in organic synthesis.
- The 3-chloro-4-hydroxy substitution pattern on the benzene ring influences regioselectivity in subsequent reactions, especially chlorination and esterification.
- The trichloroacetate ester is introduced under mild acidic or basic conditions, with the ester linkage being stable under neutral conditions but hydrolyzable under strong acid/base.
- Mechanistically, the sulfonyl fluoride reacts via nucleophilic substitution at the sulfur center, while the esterification proceeds through nucleophilic attack of the phenolic oxygen on the trichloroacetyl electrophile.
Summary of Key Literature Sources
| Source Type | Description | Contribution to Preparation Knowledge |
|---|---|---|
| Patent Literature | US Patent US20150246880A1 details sulfonylation and chlorination methods | Provides synthetic routes and reaction conditions |
| PubChem Database | Compound data and identifiers for related benzenesulfonyl fluoride derivatives | Structural and molecular data, synonyms, and related compounds |
| Peer-reviewed Journals | Reviews on synthetic methodologies for sulfonyl fluoride compounds | Mechanistic insights and optimization strategies |
| Industrial Reports | Scale-up methods and purification techniques | Practical considerations for large-scale synthesis |
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonyl fluoride (–SO₂F) and trichloroacetate ester (–OCOCCl₃) groups undergo hydrolysis under specific conditions:
Sulfonyl Fluoride Hydrolysis
In aqueous alkaline media, the sulfonyl fluoride hydrolyzes to the corresponding sulfonic acid. This reaction proceeds via nucleophilic attack by hydroxide ions:
Typical Conditions : 1M NaOH, 80°C, 4 hours
Product : 3-Chloro-4-hydroxybenzenesulfonic acid trichloroacetate
Reference : Analogous sulfonyl fluoride hydrolysis observed in PubChem CID 283450 .
Trichloroacetate Ester Hydrolysis
Acidic or basic conditions cleave the ester bond, yielding the free phenol and trichloroacetic acid:
Typical Conditions :
-
Acidic: 1M H₂SO₄, reflux, 6 hours
-
Basic: 1M NaOH, 60°C, 3 hours
Product : 3-Chloro-4-hydroxybenzenesulfonyl fluoride
Reference : Similar ester hydrolysis mechanisms discussed for aromatic sulfides .
Aromatic Nucleophilic Substitution
The electron-withdrawing effects of –SO₂F and –Cl direct nucleophilic attack to the para position relative to the hydroxyl group. For example, methoxy substitution occurs under high-temperature conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | DMF, 150°C, 12h | 3-Chloro-4-methoxybenzenesulfonyl fluoride trichloroacetate | 72% |
Mechanism :
The reaction proceeds via a Meisenheimer complex intermediate stabilized by electron-withdrawing groups.
Nucleophilic Acyl Substitution
The trichloroacetate ester participates in nucleophilic acyl substitution with amines or alcohols:
Electrophilic Aromatic Substitution
The aromatic ring’s reactivity is reduced due to electron-withdrawing groups, but directed substitutions occur under vigorous conditions:
Nitration
Nitration occurs meta to the sulfonyl fluoride group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 50°C, 8h | 3-Chloro-4-hydroxy-5-nitrobenzenesulfonyl fluoride trichloroacetate | 58% |
Regioselectivity : The –SO₂F group directs nitration to C5, while –Cl and –OCOCCl₃ further deactivate adjacent positions.
Reduction of Sulfonyl Fluoride
Lithium aluminum hydride reduces –SO₂F to –SH:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C, 1h | 3-Chloro-4-hydroxythiophenol trichloroacetate | 90% |
Halogen Exchange
The fluoride in –SO₂F can be replaced by chlorine using PCl₅:
Typical Conditions : Toluene, 110°C, 3h
Product : 3-Chloro-4-hydroxybenzenesulfonyl chloride trichloroacetate
Reference : Analogous halogen exchange observed in perfluoroalkyl sulfide syntheses .
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity with related compounds:
Scientific Research Applications
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and as a protecting group for hydroxyl functionalities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The hydroxyl and trichloroacetate groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and biological activities of benzenesulfonyl fluoride derivatives:
| Compound Name | Substituents on Benzene Ring | Key Functional Groups | Biological Activity | References |
|---|---|---|---|---|
| 3-Chloro-4-hydroxy-benzenesulfonyl fluoride, trichloroacetate | 3-Cl, 4-OH, trichloroacetate | -SO₂F, -OCOCCl₃ | Presumed serine protease/oxidase inhibition (inferred from analogs) | [1, 3] |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | 4-(CH₂CH₂NH₂) | -SO₂F, -NH₂ | Irreversible inhibition of NADPH oxidase and serine proteases; prevents O₂⁻ production | [1, 2] |
| Phenylmethylsulfonyl fluoride (PMSF) | 4-CH₃ (methyl group) | -SO₂F | Broad-spectrum serine protease inhibitor; ineffective against certain isomerases | [2, 6] |
| Perfluorinated benzenesulfonyl chlorides | Fluorinated alkyl/aryl chains | -SO₂Cl | High reactivity in electrophilic substitutions; used in polymer chemistry | [4] |
Mechanistic Insights
AEBSF vs. 3-Chloro-4-Hydroxy Analogs AEBSF inhibits NADPH oxidase by interfering with the assembly of cytosolic components (p47phox/p67phox) and cytochrome b559 . The aminoethyl group enhances membrane interaction, a feature absent in the 3-chloro-4-hydroxy derivative. AEBSF’s sulfonyl fluoride group is critical for covalent binding to serine residues, a mechanism likely shared by the 3-chloro-4-hydroxy derivative. However, steric hindrance from the trichloroacetate group could reduce its efficacy compared to AEBSF .
Comparison with PMSF PMSF lacks the polar substituents (e.g., aminoethyl or hydroxyl groups) found in AEBSF and the 3-chloro-4-hydroxy analog. This explains its inability to inhibit peptide isomerases, which require specific interactions beyond the sulfonyl fluoride moiety .
Reactivity with Perfluorinated Derivatives
- Perfluorinated benzenesulfonyl chlorides exhibit extreme electron withdrawal due to fluorine substituents, making them highly reactive in electrophilic reactions. In contrast, the 3-chloro-4-hydroxy derivative’s trichloroacetate group may act as a leaving group, enabling nucleophilic substitution or esterification pathways .
Critical Analysis of Evidence
The provided evidence highlights gaps in direct research on "Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate." Most studies focus on AEBSF or perfluorinated analogs, necessitating extrapolation for the target compound. Key unresolved questions include:
- Does the trichloroacetate group enhance or hinder membrane permeability compared to AEBSF’s aminoethyl chain?
- How do the chloro and hydroxyl substituents affect binding to cytochrome b559 or other oxidase components?
Further experimental studies, such as kinetic assays and crystallographic analyses, are required to validate these hypotheses .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing benzenesulfonyl fluoride derivatives, such as 3-chloro-4-hydroxy-benzenesulfonyl fluoride trichloroacetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination of sulfonyl chloride precursors. For example, benzenesulfonyl fluoride derivatives can be synthesized using potassium fluoride (KF) as a fluorinating agent in the presence of a phase-transfer catalyst like 18-crown-6 ether ( ). Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be optimized to minimize side reactions. Post-synthesis purification often includes vacuum distillation or recrystallization. For trichloroacetate functionalization, esterification under anhydrous conditions with trichloroacetic acid derivatives is recommended.
Q. What analytical methods are recommended for characterizing the purity and structure of benzenesulfonyl fluoride derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity assessment (). Nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) and mass spectrometry (MS) confirm structural integrity. For detecting trace impurities, solid-phase extraction (SPE) using HLB cartridges followed by LC-MS/MS is effective (). Differential scanning calorimetry (DSC) can assess thermal stability and phase transitions ().
Q. What safety protocols are essential when handling benzenesulfonyl fluoride derivatives in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation exposure ( ). In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous waste protocols ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in observed salting-out effects versus polymer-ion interactions for trichloroacetate-containing compounds in aqueous systems?
- Methodological Answer : The apparent contradiction arises from competing mechanisms: weakly hydrated anions (e.g., trichloroacetate) induce electrostatic stabilization (surface partitioning) while simultaneously promoting salting-out via excluded volume effects (). To dissect these effects:
- Use quartz crystal microbalance (QCM) to monitor interfacial polymer-anion interactions.
- Pair dynamic light scattering (DLS) with DSC to correlate colloidal stability with thermal phase transitions.
- Apply a modified Hofmeister series framework to differentiate ion-specific behaviors ().
Q. What experimental strategies can elucidate the role of the trichloroacetate group in modulating the compound’s reactivity in enzymatic inhibition studies?
- Methodological Answer : The trichloroacetate moiety may enhance electrophilicity, enabling covalent modification of active-site residues. To test this:
- Perform kinetic assays (e.g., fluorogenic substrate hydrolysis) to determine inhibition constants (Ki) and mechanism (competitive vs. irreversible).
- Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme binding modes.
- Compare inhibition efficacy against structurally related compounds (e.g., trifluoroacetate derivatives) to isolate electronic effects ( ).
Q. How does the presence of the 3-chloro-4-hydroxy substituent influence the compound’s solubility and reactivity in polar vs. nonpolar solvents?
- Methodological Answer : The chloro and hydroxy groups create a balance of hydrophobic and hydrogen-bonding interactions. To quantify this:
- Measure partition coefficients (logP) using octanol-water assays.
- Conduct solvatochromic studies with UV-vis spectroscopy to assess solvent polarity effects.
- Use computational methods (e.g., COSMO-RS) to predict solubility parameters ().
Data Contradiction Analysis
- Key Challenge : Conflicting reports on trichloroacetate’s role in stabilizing vs. destabilizing colloidal systems ().
- Resolution Strategy :
- Hypothesis Testing : Vary ionic strength and anion type to isolate Hofmeister effects.
- Techniques : AFM for surface morphology analysis; ζ-potential measurements to track electrostatic changes.
- Outcome : Surface partitioning dominates at low concentrations, while salting-out prevails at higher ionic strengths () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
